molecular formula C11H12INO B1292008 1-(4-Iodophenyl)piperidin-2-one CAS No. 385425-15-0

1-(4-Iodophenyl)piperidin-2-one

Cat. No. B1292008
M. Wt: 301.12 g/mol
InChI Key: OYDSTJMVOOOYDW-UHFFFAOYSA-N
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Description

The compound 1-(4-Iodophenyl)piperidin-2-one is a halogenated piperidine derivative that is of interest due to its potential applications in medicinal chemistry and as a radiolabeled probe for biological receptors. The presence of the iodine atom on the phenyl ring makes it a candidate for radioiodination, which can be used in in vivo imaging studies to track the distribution of σ receptors in the body .

Synthesis Analysis

The synthesis of halogenated piperidine derivatives, including those with iodophenyl groups, typically involves the construction of the piperidine ring followed by the introduction of the halogenated phenyl moiety. In the context of similar compounds, the synthesis can be achieved through heterocyclization reactions with amines using polymer-bound precursors , or through condensation reactions involving 1,3-dicarbonyl compounds and halogenated aldehydes in the presence of piperidine . These methods provide a pathway to synthesize a variety of substituted piperidin-4-one derivatives, which could be adapted to synthesize 1-(4-Iodophenyl)piperidin-2-one.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Iodophenyl)piperidin-2-one has been studied using X-ray diffraction structural analysis . The analysis of these structures provides insights into the conformation of the piperidine ring and its substituents, which is crucial for understanding the compound's interaction with biological targets. The dihedral angles between the piperidine ring and the phenyl moieties influence the overall shape of the molecule and, consequently, its biological activity .

Chemical Reactions Analysis

The reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring. For instance, the presence of a cyano group can lead to further chemical transformations, such as alkylation reactions . The iodine substituent on the phenyl ring of 1-(4-Iodophenyl)piperidin-2-one could undergo electrophilic aromatic substitution or be used in oxidative coupling reactions, expanding the chemical versatility of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidine derivatives are determined by their functional groups and overall molecular structure. The log P values, which indicate lipophilicity, can be estimated using HPLC analysis and are important for predicting the compound's behavior in biological systems . The presence of halogen atoms, such as iodine, affects the compound's electron distribution, dipole moment, and potential interactions with biological targets. NMR spectroscopy can be used to assign 1H and 13C signals and to analyze the conformation of these molecules .

Scientific Research Applications

One specific application of this compound is found in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The process involves starting from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is highly efficient and practical as it occurs under mild conditions .

In addition, piperidine derivatives, including 1-(4-Iodophenyl)piperidin-2-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

  • Medicinal Chemistry and Drug Development

    • This compound is used in the field of medicinal chemistry and drug development. Its unique properties make it suitable for diverse applications in these fields.
  • Synthesis of Apixaban

    • In the pharmaceutical industry, this compound is used in the synthesis of Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The process involves starting from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is highly efficient and practical as it occurs under mild conditions .
  • Synthesis of Substituted Piperidines

    • Piperidine derivatives, including 1-(4-Iodophenyl)piperidin-2-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Rivaroxaban

    • This compound can also be used in the synthesis of Rivaroxaban, a potent anticoagulant . The synthesis process involves a series of reactions, including cyclization, annulation, and amination . The resulting product, Rivaroxaban, is used for the treatment of deep vein thrombosis and pulmonary embolism .
  • Preparation of Ticagrelor

    • Another potential application of this compound is in the preparation of Ticagrelor, a platelet aggregation inhibitor . The synthesis process involves the formation of a triazole ring, which is catalyzed by resin-NO2 . This process is considered efficient and safe .
  • Construction of Six-ring Lactams

    • This compound is also used in the construction of six-ring lactams, which are key structures in the synthesis of Apixaban . The process involves the oxidation of the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.) .

properties

IUPAC Name

1-(4-iodophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDSTJMVOOOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625158
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)piperidin-2-one

CAS RN

385425-15-0
Record name 1-(4-Iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SV Rao, RK Dubey, G Nagarajuna, GS Mallikarjuna… - researchgate.net
Developed a new process for gem di-chlorination of 1-(4-iodophenyl) piperidin-2-one with Thionyl chloride to synthesis Apixaban one of the intermediate, Amidation of Ethyl 4, 5, 6, 7-…
Number of citations: 4 www.researchgate.net
W Dong, T Gong, C Liu, J Lin, Q Jia, C Chu - 2023 - researchsquare.com
Apixaban is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. A practical and efficient process has been developed for the preparation of the key …
Number of citations: 2 www.researchsquare.com
M Zayene, F Le Bideau, P Retailleau… - The Journal of …, 2022 - ACS Publications
A series of 2,4-di-arylated tropane derivatives was synthesized through a site-selective palladium-catalyzed β-C(sp 3 )–H di-arylation process. This type of structure has been scarcely …
Number of citations: 3 pubs.acs.org

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